Alanine, 3-ethylthiocarbamoyl-, L-
Description
Alanine, 3-ethylthiocarbamoyl-, L- (IUPAC name: (2S)-2-amino-3-[(ethylcarbamothioyl)oxy]propanoic acid) is a modified amino acid derivative characterized by an ethylthiocarbamoyl (-NH-CS-OCH₂CH₃) group attached to the β-carbon of the L-alanine backbone. This structural modification introduces unique physicochemical and biological properties distinct from unmodified alanine.
Applications may include pharmaceutical intermediates, enzyme inhibitors, or probes for studying sulfur-containing biomolecules.
Properties
CAS No. |
4909-58-4 |
|---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-amino-4-(ethylsulfanylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-2-12-8-5(9)3-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
QGTLKVBLZFMYIQ-UHFFFAOYSA-N |
SMILES |
CCSNC(=O)CC(C(=O)O)N |
Canonical SMILES |
CCSNC(=O)CC(C(=O)O)N |
Pictograms |
Irritant |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators
This contrasts with the hydrophilic nature of unmodified L-alanine . The phenylethylamino analog () exhibits even higher lipophilicity due to its aromatic ring, making it more suited for targeting hydrophobic binding pockets .
Reactivity: The thioester group in the target compound may participate in nucleophilic substitution or transesterification reactions, unlike the stable nitroamino or methylamino groups in analogs .
Biological Activity: Unlike BMAA, which is neurotoxic, the ethylthiocarbamoyl group’s bioactivity remains underexplored but could mimic natural thiol-containing metabolites (e.g., coenzyme A derivatives) . The dipeptide H-D-Ala-gly-NH₂ hydrochloride () shows distinct bioactivity in neurotransmission, highlighting how peptide linkages alter functionality compared to single amino acid derivatives .
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